molecular formula C18H21N3O2S2 B2690624 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 851409-37-5

2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B2690624
CAS No.: 851409-37-5
M. Wt: 375.51
InChI Key: XQGDOODRURYZAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a thieno[3,2-d]pyrimidinone derivative featuring a sulfanyl-linked acetamide moiety. The core structure consists of a bicyclic thienopyrimidinone scaffold substituted with a 3-ethyl and 6-methyl group, while the sulfanyl bridge connects to an N-(3-methylphenyl)acetamide side chain.

Properties

IUPAC Name

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S2/c1-4-21-17(23)16-14(9-12(3)25-16)20-18(21)24-10-15(22)19-13-7-5-6-11(2)8-13/h5-8,12H,4,9-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGDOODRURYZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multiple steps. The key steps include the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Its unique structure may confer specific biological activities, making it a candidate for therapeutic development.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Analogues

Compound Name Molecular Weight (g/mol) Core Structure Key Substituents Melting Point (°C) Reference
Target Compound 404.51* Thieno[3,2-d]pyrimidinone 3-ethyl, 6-methyl; N-(3-methylphenyl)acetamide Not reported -
N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide 403.50 Thieno[3,2-d]pyrimidinone 7-phenyl; N-(2-ethyl-6-methylphenyl)acetamide Not reported
2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide 447.46 Thieno[3,2-d]pyrimidinone 3-phenyl; N-(3-trifluoromethylphenyl)acetamide Not reported
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 344.21 Dihydropyrimidinone 4-methyl; N-(2,3-dichlorophenyl)acetamide 230–232
N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide 396.46 Pyrimidine 2-methyl, 6-pyridinyl; N-(3,4-dimethoxyphenyl)acetamide Not reported

*Calculated based on molecular formula C20H22N4O2S2.

Key Observations:

  • Core Heterocycle: The thieno[3,2-d]pyrimidinone core in the target compound and analogues (e.g., ) offers greater aromaticity and rigidity compared to dihydropyrimidinone (e.g., ) or simple pyrimidine derivatives (e.g., ). This may enhance binding to hydrophobic enzyme pockets.
  • The 3-methylphenyl acetamide in the target compound balances lipophilicity, whereas analogues with electron-withdrawing groups (e.g., 3-trifluoromethylphenyl or 2,3-dichlorophenyl ) exhibit higher electronegativity, which may enhance target affinity but reduce metabolic stability.

Biological Activity

2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound with potential biological activity. This compound belongs to a class of thieno[3,2-d]pyrimidine derivatives, which have been studied for their pharmacological properties, particularly in cancer treatment and enzyme inhibition.

The molecular formula of the compound is C20H23N3O4S2, with a molecular weight of 433.54 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with various functional groups that contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted the biological activity of thieno[3,2-d]pyrimidine derivatives, particularly their role as inhibitors of specific enzymes involved in nucleotide metabolism. The compound in focus has demonstrated significant inhibition of enzymes such as GARFTase (Glycinamide ribonucleotide formyltransferase) and AICARFTase (AICAR transformylase), which are crucial in purine biosynthesis.

Enzyme Inhibition Studies

Research indicates that this compound acts as a dual inhibitor of GARFTase and AICARFTase. The inhibition constants (Ki) for these enzymes are reported as follows:

EnzymeKi (μM)
GARFTase2.97
AICARFTase9.48

These values suggest that the compound exhibits potent inhibitory effects on these targets, which are associated with cancer cell proliferation.

The mechanism by which this compound exerts its inhibitory effects involves competitive binding to the active sites of GARFTase and AICARFTase. This leads to decreased production of tetrahydrofolate and other critical metabolites required for DNA synthesis in rapidly dividing cells.

Case Studies

  • In Vitro Studies : In a series of in vitro assays using human cancer cell lines expressing folate receptors (FRs), the compound showed selective uptake and significant cytotoxicity. The selectivity for FRs enhances its potential as an antitumor agent.
  • Molecular Docking Studies : Molecular docking simulations have demonstrated favorable interactions between the compound and the active sites of GARFTase and AICARFTase. The binding affinities were calculated to be between -14.82 to -16.26 kcal/mol, indicating strong binding interactions that correlate with its inhibitory activity.

Q & A

Basic Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including the formation of the thieno[3,2-d]pyrimidinone core and subsequent sulfanyl-acetamide coupling. Key steps include:

  • Nucleophilic substitution at the pyrimidine sulfur position using mercaptoacetamide derivatives under alkaline conditions (e.g., KOH/EtOH) .
  • Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .
  • Yield optimization by adjusting reaction temperatures (70–90°C) and stoichiometric ratios (1:1.2 for thieno-pyrimidinone to acetamide) .
    • Data Contradiction : Some protocols report yields >80% under reflux conditions , while others note variability (<60%) due to steric hindrance from the 3-ethyl and 6-methyl substituents .

Q. What spectroscopic techniques are most reliable for structural characterization?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals for the thieno-pyrimidinone ring (δ ~6.0–7.5 ppm for aromatic protons) and acetamide NH (δ ~10.1 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and sulfanyl groups (C-S at ~650–700 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ = ~450–480 Da for analogs) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?

  • Methodological Answer :

  • SAR Studies : Compare analogs with substituents like chloro, methyl, or methoxy groups at the phenyl ring. For example:
SubstituentBiological Activity (IC₅₀)Source
3-MethylModerate (e.g., 15–25 µM)
4-ChloroHigh (e.g., 5–10 µM)
3,4-DimethoxyLow (e.g., >50 µM)
  • Mechanistic Insight : Chloro groups enhance target binding via hydrophobic interactions, while bulky substituents (e.g., methoxy) reduce bioavailability .
    • Data Contradiction : Some studies report 3-methylphenyl derivatives as potent kinase inhibitors , whereas others highlight 4-chloro derivatives for antiproliferative activity .

Q. What computational strategies can predict binding modes with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonds between the acetamide NH and kinase residues (e.g., Met793) .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-target complexes, analyzing RMSD values (<2 Å for stable binding) .
  • Free Energy Calculations : Apply MM/GBSA to estimate binding affinities (ΔG < -8 kcal/mol suggests strong inhibition) .

Q. How can experimental design address inconsistencies in reported solubility data?

  • Methodological Answer :

  • DoE Approach : Use a factorial design to test variables like solvent polarity (DMSO vs. EtOH), temperature (25°C vs. 37°C), and pH (5–8) .
  • Analytical Methods : Quantify solubility via UV-Vis spectroscopy (λmax ~270–290 nm for thieno-pyrimidinones) .
  • Contradiction Resolution : While some studies report DMSO solubility >10 mg/mL , others note precipitation in aqueous buffers (PBS, pH 7.4) due to the hydrophobic 3-ethyl group .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during sulfanyl-acetamide coupling?

  • Challenge : Competing oxidation of the sulfanyl group to sulfoxide/sulfone under aerobic conditions .
  • Solutions :

  • Conduct reactions under nitrogen atmosphere .
  • Add reducing agents (e.g., Na₂S₂O₃) to suppress oxidation .

Q. How can in vitro assays differentiate between target-specific and off-target effects?

  • Methodological Answer :

  • Counter-Screening : Test the compound against related enzymes (e.g., CDK2 vs. CDK4) to assess selectivity .
  • CRISPR Knockout Models : Use kinase-deficient cell lines to confirm on-target activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.